molecular formula C22H21ClN4O3S B2598243 N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1113123-27-5

N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No. B2598243
CAS RN: 1113123-27-5
M. Wt: 456.95
InChI Key: KBNZKNIINSXEKL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, a dihydrothienopyrimidinone group, and a piperidine carboxamide group. These groups could potentially confer a variety of chemical properties to the molecule, depending on their arrangement and the overall 3D structure of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3D structure could be influenced by factors such as the rotation around single bonds, the planarity of the aromatic rings, and the presence of any chiral centers .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the fluorophenyl group might undergo reactions with nucleophiles, the ether group could potentially be cleaved under acidic conditions, and the amide group might be hydrolyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure, the specific functional groups present, and the overall polarity of the molecule .

Scientific Research Applications

Discovery of Selective Inhibitors

The development of selective inhibitors for kinases is a significant area of research. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds show improved enzyme potency and kinase selectivity through specific substitutions, demonstrating complete tumor stasis in certain human carcinoma models following oral administration. Such research is crucial for advancing cancer therapy by targeting specific molecular pathways involved in tumor growth and metastasis (Schroeder et al., 2009).

Anti-Inflammatory and Analgesic Agents

Another area of interest is the synthesis of novel compounds with anti-inflammatory and analgesic properties. For example, derivatives derived from visnaginone and khellinone have been synthesized and shown to possess significant COX-2 selectivity, analgesic activity, and anti-inflammatory activity, compared to standard drugs like sodium diclofenac. This research highlights the potential of novel chemical compounds in developing more effective and selective treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Serotonin Receptors and Alzheimer's Disease

The role of specific compounds in neurology, particularly in imaging and quantifying serotonin 1A (5-HT1A) receptor densities in Alzheimer's disease, has been explored. Compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been utilized in conjunction with positron emission tomography (PET) to quantify receptor densities, offering insights into the progression of Alzheimer's disease and potential therapeutic targets (Kepe et al., 2006).

Antimicrobial and Anti-Angiogenic Activities

Compounds with specific structural features have been synthesized and evaluated for their antimicrobial and anti-angiogenic activities. Such research underlines the importance of chemical synthesis in discovering new therapeutic agents that can block the formation of blood vessels in vivo and exhibit antimicrobial properties, potentially leading to novel treatments for various cancers and infections (Kambappa et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c1-4-27-21(29)20-19(14-11-13(30-3)9-10-17(14)26(20)2)25-22(27)31-12-18(28)24-16-8-6-5-7-15(16)23/h5-11H,4,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNZKNIINSXEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

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